[2-(Aminomethyl)cyclobutyl]methanamine
Description
[2-(Aminomethyl)cyclobutyl]methanamine, also known as trans-1,2-bis(aminomethyl)cyclobutane, is a bicyclic aliphatic diamine with the molecular formula C₆H₁₄N₂ and a molar mass of 114.19 g/mol . Its structure features a cyclobutane ring substituted with two primary aminomethyl (-CH₂NH₂) groups in a trans configuration. Key physicochemical properties include:
- Density: 0.947 g/cm³ (predicted)
- Boiling Point: 80–82 °C at 10 Torr
- pKa: 10.57 ± 0.29 (predicted)
The compound’s rigid cyclobutane ring introduces ring strain, which influences its reactivity and conformational flexibility compared to larger cyclic amines. It serves as a ligand in platinum-based anticancer agents like lobaplatin (CAS 131374-93-1), where its diamine structure facilitates platinum coordination .
Properties
IUPAC Name |
[2-(aminomethyl)cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLACDIKXKCJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869846 | |
| Record name | (Cyclobutane-1,2-diyl)dimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3396-16-5, 38932-71-7, 1731-23-3 | |
| Record name | 1,2-Cyclobutanedimethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutane-1,2-bis(methylamine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038932717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC527267 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)cyclobutyl]methanamine involves several steps. One common method includes the reaction of cyclobutanone with formaldehyde and ammonium chloride to form the intermediate compound, which is then reduced to yield the desired amine . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purification of the final product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
[2-(Aminomethyl)cyclobutyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
[2-(Aminomethyl)cyclobutyl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity . The compound’s cyclic structure allows for unique interactions with biological molecules, leading to its diverse range of effects .
Comparison with Similar Compounds
Cyclic Amines with Varied Ring Sizes
Key Observations :
Substituted Cyclobutane Derivatives
Key Observations :
- Lipophilicity : Ether (e.g., ethoxyethyl) or aromatic (e.g., methoxyphenyl) substituents increase lipophilicity, affecting solubility and membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in thiophene derivatives) alter electronic density, influencing reactivity in substitution or coordination reactions .
Diamine Ligands in Metal Complexes
Key Observations :
- Rigidity vs.
Biological Activity
[2-(Aminomethyl)cyclobutyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
- Molecular Formula : C8H15N
- Molecular Weight : 141.21 g/mol
- CAS Number : 86816-93-5
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its role as an enzyme inhibitor and its potential therapeutic applications.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that play critical roles in disease pathways, particularly in cancer and inflammation.
- Receptor Modulation : It interacts with cellular receptors, potentially modulating signaling pathways that are crucial for cell survival and proliferation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined through standard microbiological methods.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 64 | 128 |
These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.
Case Studies
- Study on Enzyme Inhibition : A recent publication highlighted the compound's ability to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. The inhibition was quantified using enzyme kinetics, revealing an IC50 value of 25 µM, suggesting moderate potency.
- Antioxidant Properties : Another study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound exhibited a Total Antioxidant Capacity (TAC) comparable to known antioxidants, indicating its potential role in oxidative stress management.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C8H15N | Antimicrobial, Enzyme Inhibitor |
| Cyclobutylamine | C4H9N | Limited antimicrobial activity |
| N-Methyl-2-(aminomethyl)cyclobutane | C8H17N | Moderate enzyme inhibition |
This table illustrates that while other compounds show some biological activity, this compound demonstrates broader potential due to its dual role as both an antimicrobial agent and an enzyme inhibitor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
